CID 156591909

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

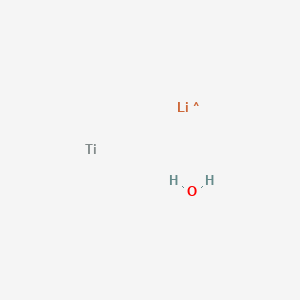

Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is a mixed oxide and belongs to the titanates. The most common form of lithium titanate has the chemical formula Li4Ti5O12. This compound is known for its stability and is widely used in lithium-ion batteries due to its excellent electrochemical properties .

Méthodes De Préparation

Lithium titanate can be synthesized through various methods, including:

Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form lithium titanate.

Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.

Hydrothermal Synthesis: This involves reacting lithium and titanium precursors in an aqueous solution under high pressure and temperature to form lithium titanate.

Molten-Salt Synthesis: This method uses a molten salt medium to facilitate the reaction between lithium and titanium precursors at lower temperatures compared to the solid-state reaction.

Analyse Des Réactions Chimiques

Lithium titanate undergoes various chemical reactions, including:

Lithium Insertion/Extraction: During the charging and discharging of lithium-ion batteries, lithium ions are inserted into and extracted from the lithium titanate structure.

Oxidation and Reduction: Lithium titanate can undergo redox reactions, where titanium ions change their oxidation state during the insertion and extraction of lithium ions.

Reaction with Electrolytes: Lithium titanate can react with electrolytes in lithium-ion batteries, leading to the formation of a solid electrolyte interphase layer.

Applications De Recherche Scientifique

Lithium titanate has numerous scientific research applications, including:

Energy Storage: It is widely used as an anode material in lithium-ion batteries due to its high stability, long cycle life, and safety features.

Nuclear Fusion: Lithium titanate is used in tritium breeding materials for nuclear fusion applications.

Ceramics: It is used as an additive in porcelain enamels and ceramic insulating bodies.

Mécanisme D'action

The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions. During charging, lithium ions are inserted into the lithium titanate structure, and during discharging, they are extracted. This process involves the reduction and oxidation of titanium ions, which helps in storing and releasing energy .

Comparaison Avec Des Composés Similaires

Lithium titanate is compared with other similar compounds such as:

Lithium Cobalt Oxide: Lithium cobalt oxide has a higher energy density but lower stability compared to lithium titanate.

Lithium Iron Phosphate: Lithium iron phosphate offers good thermal stability and safety but has a lower energy density compared to lithium titanate.

Lithium Manganese Oxide: Lithium manganese oxide provides a balance between energy density and stability but is less stable than lithium titanate.

Lithium titanate stands out due to its excellent stability, long cycle life, and safety features, making it a preferred choice for applications requiring high reliability and safety .

Propriétés

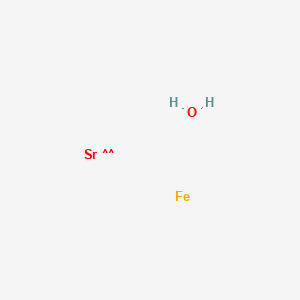

Formule moléculaire |

H2LiOTi |

|---|---|

Poids moléculaire |

72.8 g/mol |

InChI |

InChI=1S/Li.H2O.Ti/h;1H2; |

Clé InChI |

OVAAHVQJRJYHLL-UHFFFAOYSA-N |

SMILES canonique |

[Li].O.[Ti] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)

![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)